N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide is a heterocyclic compound that contains both thiazole and thiazinane rings.
Mechanism of Action
Target of Action
The primary targets of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide Similar compounds have been studied for their pharmacological activities against various bacterial and fungal species, as well as against certain cancer cell lines .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies are often carried out to study the binding mode of active compounds with their targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
Preparation Methods
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1,4-thiazinane and acetic anhydride under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide can be compared with other thiazole and thiazinane derivatives:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but has different substituents that may affect its potency and selectivity.
1,3-thiazole derivatives: These compounds are known for their broad spectrum of biological activities, including anti-inflammatory and antitumor properties.
1,4-thiazinane derivatives: These compounds are studied for their potential use in pharmaceuticals due to their unique ring structure and biological activities.
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-thiomorpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNUKUMCPYBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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